molecular formula C15H14N2O5 B8306527 2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid

2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No.: B8306527
M. Wt: 302.28 g/mol
InChI Key: HCOXTMQFPXVEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a benzyloxycarbonylamino group and an acetic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions, protein modifications, and cellular pathways. Its ability to interact with biological molecules makes it a useful tool for probing biochemical processes and developing new therapeutic agents .

Medicine

Its structural features allow it to act as a precursor for designing drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopyridin-2-yl)acetic Acid: Similar structure but lacks the benzyloxycarbonyl group.

    (3-Carboxypyridin-2-yl)acetic Acid: Contains a carboxyl group instead of the benzyloxycarbonyl group.

    (3-Hydroxy-2-oxo-2H-pyridin-1-yl)acetic Acid: Features a hydroxyl group instead of the benzyloxycarbonyl group.

Uniqueness

2-(3-(((Benzyloxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-[2-oxo-3-(phenylmethoxycarbonylamino)pyridin-1-yl]acetic acid

InChI

InChI=1S/C15H14N2O5/c18-13(19)9-17-8-4-7-12(14(17)20)16-15(21)22-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,21)(H,18,19)

InChI Key

HCOXTMQFPXVEPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CN(C2=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.00 g of tert-butyl 2-(3-(benzyloxycarbonylamino)-2-oxopyridin-1(2H)-yl)acetate (11.2 mmol) are dissolved in 50 mL of dichloromethane and treated with 50 mL of trifloroacetic acid. It is stirred at RT for 3 h, before the volatile components are removed in vacuo. After drying under high vacuum a brown solid is obtained and it is suitable for the further use without purification.
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50 mL
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Synthesis routes and methods II

Procedure details

(3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic acid tert-butyl ester (0.485 g, 1.35 mmol) was stirred in a 1:1 mixture of trifluoroacetic acid and CH2Cl2 at 23° C. for 1 h. The volatiles were then removed under reduced pressure and the residue was triturated with Et2O (40 mL). The resulting solid was filtered through a medium frit, washed with Et2O (20 mL) and air-dried to give the title intermediate (0.315 g, 77%): mp=171-173° C.; 1H NMR (DMSO-d6) δ 4.67 (s, 2H), 5.15 (s, 2H), 6.28 (t, 1H, J=7.1), 7.29-7.43 (m, 7H), 7.85 (dd, 1H, J=7.4, 1.7), 8.47 (s, 1H).
Quantity
0.485 g
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Yield
77%

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